molecular formula C12H14N2O2 B13322412 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one

4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one

Cat. No.: B13322412
M. Wt: 218.25 g/mol
InChI Key: XXAVEPYKEYQYMJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-hydroxycoumarin with ethylenediamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the chromenone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one involves its interaction with various molecular targets. The amino and methylamino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the chromenone ring.

    2-(4-Aminophenyl)ethylamine: Contains an aminoethyl group but lacks the chromenone structure.

Uniqueness

4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one is unique due to its combination of the chromenone ring with amino and methylamino groups. This combination imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(2-aminoethyl)-7-(methylamino)chromen-2-one

InChI

InChI=1S/C12H14N2O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9/h2-3,6-7,14H,4-5,13H2,1H3

InChI Key

XXAVEPYKEYQYMJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN

Origin of Product

United States

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